3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-21-8-9-26-16-6-4-12(10-14(16)18(21)22)20-27(23,24)13-5-7-17(25-2)15(19)11-13/h4-7,10-11,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMIAPHOOSYMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the sulfonamide group: This step typically involves the reaction of the intermediate compound with sulfonyl chlorides in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced virulence. Additionally, the compound’s unique structure allows it to interact with various proteins and enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview
The compound’s closest analogs include sulfonamide- and heterocycle-containing pesticides listed in . Key differences lie in the core scaffold , substituent patterns , and reported uses (where available). Below is a comparative analysis:
Table 1: Structural Comparison with Sulfonamide-Containing Analogs
| Compound Name | Core Structure | Key Substituents | Use (if reported) |
|---|---|---|---|
| 3-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide (Target) | Benzo[f][1,4]oxazepin | 3-chloro, 4-methoxy (benzene); 4-ethyl, 5-oxo (oxazepin) | Unknown |
| N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) | 1,2,4-Triazol | 2,4-dichloro, difluoromethyl, methyl (triazol); methanesulfonamide (phenyl) | Herbicide |
| N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) | Substituted phenylacetamide | 2,4-dimethyl, trifluoromethylsulfonylamino (phenyl); acetamide | Plant growth regulator |
| N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Benzamide | 2,3-dichloro (phenyl); ethoxymethoxy (benzamide) | Unknown |
Key Observations
Core Scaffold Diversity: The target compound’s benzooxazepin core is distinct from the triazol (sulfentrazone) or benzamide (etobenzanid) frameworks. Sulfentrazone’s 1,2,4-triazol ring is a hallmark of herbicides, enabling strong interactions with plant enzyme targets (e.g., protoporphyrinogen oxidase) .
Substituent Effects :
- The 3-chloro and 4-methoxy groups on the target’s benzene ring contrast with the 2,4-dichloro and trifluoromethylsulfonyl groups in analogs. Chloro substituents enhance lipophilicity and electron-withdrawing effects, while methoxy groups may improve solubility via electron donation .
- Ethyl and oxo groups on the oxazepin ring could influence ring puckering and intermolecular interactions, affecting bioavailability compared to sulfentrazone’s difluoromethyl substituent .
Sulfonamide Positioning: The target’s sulfonamide is attached to a fused bicyclic system, whereas sulfentrazone and mefluidide feature sulfonamides linked to monocyclic aromatic rings. This difference may alter binding kinetics or metabolic stability .
Methodological Considerations for Structural Analysis
While direct data on the target compound’s physicochemical or biological properties are absent, structural comparisons rely on crystallographic tools referenced in and :
- SHELX Suite : Widely used for refining small-molecule crystal structures, enabling precise determination of bond lengths, angles, and torsional conformations in analogs .
- WinGX/ORTEP : Critical for visualizing anisotropic displacement parameters and molecular packing, which inform comparisons of steric bulk and intermolecular interactions .
Biological Activity
3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the 3-position of the benzene ring.
- Ethyl group attached to the nitrogen of the oxazepine ring.
- Methoxy group at the para position relative to the sulfonamide group.
The molecular formula is with a molecular weight of approximately 426.91 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamide compounds exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The sulfonamide moiety is known for its ability to interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and survival.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 3-chloro-N-(4-ethyl...) | E. coli | 15 |
| 3-chloro-N-(4-ethyl...) | S. aureus | 18 |
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential anticancer activity. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study investigated a series of benzo-fused oxazepines and their effects on human cancer cell lines. The results indicated that compounds with similar structures to 3-chloro-N-(4-ethyl...) showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Activity
Compounds containing sulfonamide groups are also recognized for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
The biological activity of 3-chloro-N-(4-ethyl...) can be attributed to multiple mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and tumor growth.
- Cell Cycle Arrest: Certain derivatives have been reported to cause cell cycle arrest at the G1/S phase transition in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Synthesis :
-
Multi-step protocols involve constructing the tetrahydrobenzo[f][1,4]oxazepin core followed by sulfonamide coupling. Key steps include:
-
Cyclization under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
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Use of coupling agents (e.g., EDCI/HOBt) for sulfonamide bond formation .
-
Optimization : Reaction temperatures (60–100°C) and solvent selection (e.g., DMF or THF) significantly impact yield .
- Characterization :
-
NMR (¹H/¹³C) confirms regioselectivity of sulfonamide attachment and oxazepine ring conformation .
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Mass spectrometry (HRMS) validates molecular weight (e.g., m/z ~450–460 g/mol) .
-
IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Table 1: Key Synthetic Parameters
Step Reagents/Conditions Yield (%) Purity (HPLC) Core Formation K₂CO₃, DMF, 80°C 65–75 >90% Sulfonamide Coupling EDCI, HOBt, CH₂Cl₂ 50–60 >85%
Q. How can researchers screen this compound for biological activity in early-stage studies?
- Target Identification : Prioritize enzymes/receptors structurally related to benzoxazepine-sulfonamide hybrids (e.g., SYK kinase, GPCRs) .
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based kinase assays (IC₅₀ determination) using recombinant SYK .
- Cellular Viability : MTT assays in immune/oncology cell lines (e.g., Jurkat T-cells) .
- ADME Screening :
- Microsomal stability (CYP450 isoforms) and plasma protein binding (equilibrium dialysis) .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in its mechanism of action?
- Molecular Docking :
- Use Schrödinger Suite or AutoDock Vina to model interactions with SYK kinase (PDB ID: 3FQR). Focus on sulfonamide H-bonding with Lysine residues .
- DFT Calculations :
- Predict electron distribution in the oxazepine ring to explain regioselective reactivity .
- MD Simulations :
- Simulate ligand-receptor dynamics (50–100 ns trajectories) to assess binding stability .
Q. What strategies address contradictory data in reaction optimization or bioactivity?
- Synthetic Discrepancies :
-
Controlled Variables : Compare yields under anhydrous vs. humid conditions (hygroscopic intermediates may hydrolyze) .
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Byproduct Analysis : LC-MS to identify dimerization products from sulfonamide coupling .
- Bioactivity Variability :
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Structural Analogs : Compare IC₅₀ values of ethyl vs. allyl substituents (e.g., allyl groups may enhance membrane permeability) .
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Orthogonal Assays : Validate SYK inhibition via Western blot (phospho-SYK detection) .
Table 2: Comparative Bioactivity of Analogues
Substituent (R) SYK IC₅₀ (nM) Solubility (µg/mL) Ethyl (target) 120 ± 15 12.5 Allyl 85 ± 10 8.2
Q. How can researchers elucidate the compound’s metabolic pathways?
- In Vitro Metabolism :
- Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .
- Reactive Intermediate Trapping :
- Use glutathione (GSH) to capture electrophilic metabolites (e.g., oxidized oxazepine derivatives) .
- Isotopic Labeling :
- Synthesize ¹⁴C-labeled compound for mass balance studies in preclinical models .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
